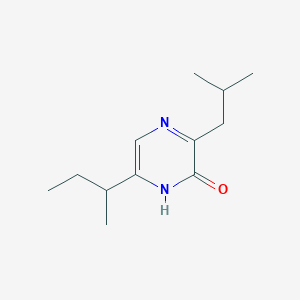
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes sec-butyl and isobutyl groups attached to a pyrazinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one typically involves the reaction of appropriate alkyl-substituted pyrazines with suitable reagents. One common method involves the alkylation of pyrazin-2(1H)-one with sec-butyl and isobutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce alkyl-substituted pyrazines.
科学研究应用
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
作用机制
The mechanism of action of 6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
2-Isobutyl-3-methylpyrazine: Known for its use in the flavor industry.
2,5-Dimethylpyrazine: Commonly used in food flavoring.
Uniqueness
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of sec-butyl and isobutyl groups makes it particularly valuable in applications requiring specific aromatic characteristics.
生物活性
6-(sec-Butyl)-3-isobutylpyrazin-2(1H)-one is a member of the pyrazinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections detail its biological activity based on recent research findings.
Chemical Structure
The molecular formula of this compound is C12H20N2O. Its structure features a pyrazinone ring substituted with sec-butyl and isobutyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazin-2(1H)-one, including this compound, exhibit significant antimicrobial properties. A review highlighted that compounds within this class show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 6.3 µg/mL against certain pathogens, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies reported that this compound exhibited selective cytotoxicity against colorectal carcinoma cells (HCT-116), with an IC50 value of approximately 1.5 µg/mL . This selectivity suggests that the compound may target specific pathways in cancer cells while sparing normal cells.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazinone derivatives has also been explored. In particular, compounds similar to this compound have shown promise in reducing inflammatory markers in various models. These findings suggest that such compounds could be developed into therapeutic agents for inflammatory diseases .
Study 1: Antimicrobial Screening
In a comparative study, several pyrazinone derivatives were screened for their antimicrobial activity. The results indicated that this compound had a higher efficacy against Gram-positive bacteria compared to Gram-negative strains. The study employed standard broth microdilution methods to determine MIC values .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.3 |
| This compound | Escherichia coli | 25 |
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on various cancer cell lines using the MTT assay to evaluate the effectiveness of this compound. The results demonstrated significant cell death in HCT-116 cells at low concentrations, indicating a strong potential for development as an anticancer agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colorectal) | 1.5 |
| HepG2 (Liver) | >10 |
| MCF7 (Breast) | >10 |
属性
CAS 编号 |
21641-71-4 |
|---|---|
分子式 |
C12H20N2O |
分子量 |
208.30 g/mol |
IUPAC 名称 |
6-butan-2-yl-3-(2-methylpropyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14-11/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI 键 |
NQUCTITVLHEDIU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CN=C(C(=O)N1)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















